4,9-Anhydrotetrodotoxin

Description

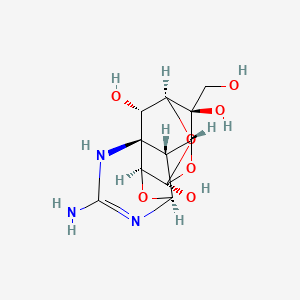

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O7 |

|---|---|

Molecular Weight |

301.25 g/mol |

IUPAC Name |

(1R,2S,3S,4S,5R,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol |

InChI |

InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6+,7+,9+,10-,11+/m1/s1 |

InChI Key |

STNXQECXKDMLJK-PZKHIREQSA-N |

Isomeric SMILES |

C([C@@]1([C@H]2[C@@H]3[C@H]4N=C(N[C@@]35[C@@H]([C@@H]1O[C@]([C@H]5O4)(O2)O)O)N)O)O |

Canonical SMILES |

C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 4,9-Anhydrotetrodotoxin: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,9-Anhydrotetrodotoxin (4,9-anhydroTTX) is a naturally occurring analog of the potent neurotoxin, tetrodotoxin (B1210768) (TTX). While sharing the characteristic guanidinium (B1211019) moiety and a similar mechanism of action as a voltage-gated sodium channel blocker, 4,9-anhydroTTX exhibits distinct properties that make it a molecule of significant interest in pharmacology and toxicology. This technical guide provides an in-depth overview of the natural sources of 4,9-anhydroTTX, detailed methodologies for its extraction and analysis, and a summary of its biological activity.

Natural Sources and Distribution

This compound is predominantly found in a variety of marine and some terrestrial organisms, often co-existing with tetrodotoxin and other analogs. The primary producers of these toxins are believed to be symbiotic bacteria, which are then accumulated up the food chain. Pufferfish (family Tetraodontidae) are the most well-documented source of 4,9-anhydroTTX.

Quantitative Distribution in Pufferfish

The concentration of this compound can vary significantly depending on the species of pufferfish, the specific tissue, geographical location, and season. The following table summarizes quantitative data from studies on the silver-cheeked pufferfish (Lagocephalus sceleratus).

| Tissue | This compound Concentration (µg/g) | Reference |

| Gonads (Ovaries) | Up to 43.01 | [1] |

| Liver | Variable, generally high | [1] |

| Muscle | 0.01 - 0.10 | [1] |

| Skin | Variable | [1] |

Experimental Protocols

Extraction of this compound from Pufferfish Tissues

This protocol outlines a general procedure for the extraction of 4,9-anhydroTTX and other TTX analogs from pufferfish tissues, based on methods described in the literature.[1]

Materials:

-

Pufferfish tissue (e.g., liver, gonads)

-

1% Acetic Acid in methanol (B129727)

-

Homogenizer

-

Centrifuge and centrifuge tubes

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Deionized water

-

Vortex mixer

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Homogenization: Weigh 1-5 grams of the tissue sample and homogenize it with 3 volumes of 1% acetic acid in methanol for 2-3 minutes.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the homogenization and centrifugation steps with the remaining pellet to ensure complete extraction. Combine the supernatants.

-

Solvent Evaporation: Concentrate the combined supernatants under reduced pressure using a rotary evaporator or a nitrogen evaporator at a temperature not exceeding 40°C until the methanol is removed.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the aqueous extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the toxins with 5 mL of methanol.

-

-

Final Concentration: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase used for subsequent analysis (e.g., 0.1% formic acid in water/acetonitrile).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of 4,9-anhydroTTX.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good separation of TTX and its analogs.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of acetonitrile, gradually increasing the aqueous phase to elute the polar analytes.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4,9-anhydroTTX. A common transition is m/z 302.1 -> 256.1.

-

Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.

Biological Activity and Signaling Pathways

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Similar to tetrodotoxin, this compound exerts its neurotoxic effect by binding to the outer pore of voltage-gated sodium channels (VGSCs), thereby blocking the influx of sodium ions and preventing the propagation of action potentials in nerve and muscle cells.

The following diagram illustrates the mechanism of action of this compound at the voltage-gated sodium channel.

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Proposed Biosynthetic Pathway of Tetrodotoxin Analogs

The complete biosynthetic pathway of tetrodotoxin and its analogs remains an active area of research. However, a plausible pathway originating from a monoterpene has been proposed in newts. It is hypothesized that this compound is an intermediate or a shunt product in this pathway.

The following diagram illustrates a simplified, proposed biosynthetic pathway leading to tetrodotoxin analogs.

Caption: Proposed biosynthetic pathway of tetrodotoxin analogs from a monoterpene precursor.

Conclusion

This compound represents a fascinating natural product with significant implications for neurobiology and drug discovery. Its presence in various organisms, alongside tetrodotoxin, necessitates robust analytical methods for accurate quantification and risk assessment. Further elucidation of its biosynthetic pathway and a deeper understanding of its interactions with sodium channel subtypes will undoubtedly open new avenues for research and the development of novel therapeutic agents. This guide provides a foundational resource for professionals engaged in the study and application of this potent neurotoxin analog.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 4,9-Anhydrotetrodotoxin in Marine Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrodotoxin (B1210768) (TTX) and its analogues, a family of potent neurotoxins, have long captivated the scientific community due to their intricate chemical structures and significant pharmacological potential. Among these, 4,9-anhydrotetrodotoxin holds a unique position, not only as a frequently co-occurring analogue but also as a potential key intermediate in the biosynthetic cascade of tetrodotoxin itself. The biosynthesis of these complex molecules in marine animals is not an autonomous process but is widely believed to originate from symbiotic bacteria.[1][2] The complete elucidation of this pathway remains one of the significant unsolved mysteries in natural product chemistry. This technical guide provides a comprehensive overview of the current understanding of the hypothesized biosynthesis of this compound, detailing proposed pathways, summarizing available data, and outlining key experimental methodologies. While the definitive pathway is yet to be confirmed, this document synthesizes the existing evidence to provide a foundational resource for researchers in marine biotechnology, pharmacology, and drug discovery.

Hypothesized Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to that of tetrodotoxin. Current research suggests distinct biosynthetic origins in terrestrial and marine organisms.[3][4] In the marine environment, the prevailing hypothesis points to a pathway involving sequential oxidation of a precursor molecule, with symbiotic bacteria playing a pivotal role in the initial synthesis.[3]

The Marine Pathway: A Route of Sequential Oxidation

In marine animals such as pufferfish, the biosynthesis of tetrodotoxin and its analogues is thought to proceed through a series of oxidative steps. While the precise starting molecule is yet to be definitively identified, evidence suggests a complex interplay of enzymes, likely including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), from symbiotic bacteria like Vibrio and Bacillus species.[4][5]

A key proposed intermediate in this pathway is 5,6,11-trideoxyTTX.[3] It is hypothesized that this compound undergoes a series of enzymatic hydroxylations and other modifications to yield the more complex tetrodotoxin analogues, including this compound. The conversion of a precursor to this compound likely involves a dehydration step, forming the characteristic anhydro bridge between C4 and C9.

The Terrestrial Pathway: A Monoterpene Origin

In contrast, studies on newts suggest a biosynthetic route originating from monoterpenes. A key proposed precursor in this pathway is 4,9-anhydro-10-hemiketal-5-deoxyTTX. It is hypothesized that this molecule is a direct precursor to this compound. However, it is important to note that feeding studies with this precursor in captive newts did not result in its conversion to other TTX analogues, indicating the complexity of the pathway and the potential for regulatory factors not present under experimental conditions.

Quantitative Data

The elucidation of the complete biosynthetic pathway of this compound is still in its nascent stages, and as such, there is a significant lack of quantitative data regarding enzyme kinetics, precursor concentrations, and product yields. The data presented below is primarily based on the analysis of toxin concentrations in various marine organisms and should be considered as indirect evidence of biosynthetic activity and accumulation.

| Organism | Tissue | This compound Concentration (µg/g) | Analytical Method | Reference |

| Takifugu pardalis | Ovary | 0.1 - 1.5 | LC-MS/MS | [6] |

| Nassarius sp. | Whole tissue | 0.05 - 2.3 | LC-MS/MS | [7] |

| Various Pufferfish | Liver, Ovary, Skin | Varies widely | HPLC-FLD, LC-MS | [3] |

Table 1: Reported Concentrations of this compound in Marine Animals.

Experimental Protocols

The study of this compound biosynthesis relies on a suite of sophisticated analytical and biological techniques. Below are detailed methodologies for key experiments cited in the field.

Protocol 1: Extraction of Tetrodotoxin and its Analogues from Marine Tissues

This protocol is adapted from methods described for the extraction of TTX from pufferfish ovaries.[8]

Materials:

-

Pufferfish tissue (e.g., ovaries, liver)

-

Acetic acid (0.1% v/v)

-

Diatomaceous earth

-

Activated charcoal

-

Weakly acidic cation exchange resin (e.g., Amberlite IRC-50)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Homogenization: Homogenize 100 g of tissue with 200 mL of 0.1% acetic acid.

-

Extraction: Stir the homogenate for 2 hours at 4°C. Centrifuge at 10,000 x g for 20 minutes and collect the supernatant. Repeat the extraction on the pellet twice more.

-

Protein Precipitation: Combine the supernatants and heat to 80°C for 10 minutes to precipitate proteins. Centrifuge at 10,000 x g for 20 minutes and collect the supernatant.

-

Cation Exchange Chromatography: Adjust the pH of the supernatant to 6.5 and apply it to a weakly acidic cation exchange column pre-equilibrated with water.

-

Elution: Wash the column with deionized water, followed by 50% methanol. Elute the toxins with 0.5 M acetic acid.

-

Activated Charcoal Chromatography: Neutralize the eluate and apply it to a column packed with a 1:1 mixture of activated charcoal and diatomaceous earth.

-

Final Elution: Wash the column with water and then elute the toxins with a solution of 20% ethanol (B145695) containing 1% acetic acid.

-

Concentration: Concentrate the final eluate under reduced pressure using a rotary evaporator.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general guideline for the clean-up of toxin extracts prior to instrumental analysis.[9][10]

Materials:

-

Crude toxin extract (from Protocol 1)

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

-

Methanol

-

Deionized water

-

Acetonitrile

-

Ammonium (B1175870) formate (B1220265) solution (200 mM, pH 3)

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the crude toxin extract (dissolved in a small volume of water) onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities, followed by 5 mL of methanol to remove non-polar impurities.

-

Elution: Elute the toxins with 5 mL of 5% ammonium hydroxide (B78521) in methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of this compound.[7][11][12]

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for good retention of polar toxins.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high organic to high aqueous content. A typical gradient might start at 95% B, decreasing to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The precursor ion ([M+H]⁺) for this compound is m/z 302.2. Common product ions are m/z 284.2, 256.2, and 162.1.

-

Quantification: Generate a standard curve using a certified reference material of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 302.2 | 284.2 (quantifier) | 162.1 (qualifier) |

| Tetrodotoxin (for reference) | 320.2 | 302.2 (quantifier) | 162.1 (qualifier) |

Table 2: Example MRM Transitions for LC-MS/MS Analysis.

Regulatory Signaling Pathways

The production of secondary metabolites, including toxins, in marine bacteria is often tightly regulated in response to environmental cues. While the specific signaling pathways controlling this compound biosynthesis have not been elucidated, a plausible regulatory framework involves quorum sensing.[3][13] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.

In many Vibrio species, quorum sensing systems regulate the expression of virulence factors and secondary metabolites.[3][13] It is logical to hypothesize that a similar mechanism is at play in the symbiotic bacteria that produce the precursors to this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in marine animals remains a complex and largely uncharted area of research. The current body of evidence strongly suggests a bacterial origin, with symbiotic microorganisms employing sophisticated enzymatic machinery, likely involving PKS and NRPS gene clusters, to produce the core structures of tetrodotoxin and its analogues. The proposed marine pathway of sequential oxidation provides a logical, albeit unproven, framework for the formation of this compound from less complex precursors.

Significant progress in this field will require a multi-pronged approach. The complete genome sequencing of more TTX-producing bacterial symbionts is crucial for identifying the complete set of biosynthetic genes. Functional characterization of the enzymes encoded by these genes will be necessary to piece together the enzymatic steps of the pathway. Furthermore, advanced metabolic flux analysis and isotope labeling studies will be instrumental in tracing the flow of precursors and identifying key intermediates. A deeper understanding of the regulatory networks, such as quorum sensing, that govern toxin production will not only shed light on the ecological role of these molecules but also open up avenues for controlling their production. For drug development professionals, a thorough understanding of the biosynthesis of this compound and other TTX analogues is paramount for the potential discovery of novel, potent, and selective sodium channel blockers with therapeutic applications. The enigmatic pathway to this compound, while challenging to unravel, promises a wealth of scientific discovery and potential pharmacological innovation.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. Production of Metabolites as Bacterial Responses to the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum-sensing regulators control virulence gene expression in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. US6552191B1 - Method of extracting tetrodotoxin - Google Patents [patents.google.com]

- 9. Development and validation of a high-throughput online solid phase extraction – Liquid chromatography – Tandem mass spectrometry method for the detection of tetrodotoxin in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Method Optimization of Tetrodotoxin and Its Contamination in Gastropods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS method for the determination of tetrodotoxin (TTX) on a triple quadruple mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quorum Sensing in Vibrio and its Relevance to Bacterial Virulence | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4,9-Anhydrotetrodotoxin: Structure, Properties, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,9-anhydrotetrodotoxin (4,9-anhydroTTX), a potent and selective blocker of the voltage-gated sodium channel Nav1.6.[1] This document details its chemical structure, physicochemical properties, and mechanism of action, with a focus on its interaction with Nav1.6. Furthermore, it outlines key experimental protocols for its study and presents visualizations of relevant workflows and pathways.

Chemical Structure and Properties

This compound is a naturally occurring analog of tetrodotoxin (B1210768) (TTX), a well-known neurotoxin found in pufferfish and other marine and terrestrial organisms.[1][2] It is classified as a quinazoline (B50416) alkaloid and is functionally related to tetrodotoxin. The defining structural feature of 4,9-anhydroTTX is the ether linkage between the C4 and C9 positions, which distinguishes it from TTX.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N₃O₇ | [3] |

| Molecular Weight | 301.25 g/mol | [3] |

| CAS Number | 13072-89-4 | [3] |

| IUPAC Name | (4S,5aS,6S,8R,9S,10S,11S,11aR,12R)-2-Amino-1,4,5a,6,8,9,10,11-octahydro-9-(hydroxymethyl)-6,10-epoxy-4,8,11a-metheno-11aH-oxocino[4,3-f][4][5][6]oxadiazepine-6,9,11-triol | |

| Appearance | Clear film | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 1 mg/mL in water. Soluble in ethanol (B145695) at 5 mg/mL. | |

| Storage | Store at -20°C | [3] |

Mechanism of Action: Selective Blockade of Nav1.6

This compound is a highly potent and selective blocker of the voltage-gated sodium channel subtype Nav1.6.[1] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this specific channel.

Interaction with the Nav1.6 Pore

Cryo-electron microscopy (cryo-EM) studies have revealed the molecular basis for the interaction between 4,9-anhydroTTX and the human Nav1.6 channel.[7][8] 4,9-AnhydroTTX binds to a site within the outer pore of the channel, physically occluding the sodium ion permeation pathway.[7][8] This binding site is similar to that of tetrodotoxin.[7][8] The guanidinium (B1211019) group of 4,9-anhydroTTX is critical for its binding affinity, forming interactions with key acidic residues in the pore loop of the channel.

Selectivity Profile

The selectivity of this compound for Nav1.6 over other sodium channel subtypes is a key characteristic. Table 2 summarizes the half-maximal inhibitory concentrations (IC₅₀) of 4,9-anhydroTTX for various human Nav channel subtypes.

| Nav Subtype | IC₅₀ (nM) | Reference |

| Nav1.1 | Significant blockade at nanomolar concentrations | [6] |

| Nav1.2 | 1260 | |

| Nav1.3 | 341 | |

| Nav1.4 | 988 | |

| Nav1.5 | 78500 | |

| Nav1.6 | 7.8 | [9] |

| Nav1.7 | 1270 | |

| Nav1.8 | >30000 |

It is important to note that while highly selective, 4,9-anhydroTTX also exhibits significant blocking activity on Nav1.1 at nanomolar concentrations, a factor to consider when interpreting experimental results in tissues where both channels are expressed.[6]

Signaling Pathways

Current research indicates that the primary mechanism of action of this compound is the direct physical blockade of the Nav1.6 channel pore. There is no substantial evidence to suggest that it directly modulates downstream intracellular signaling pathways. The physiological effects observed are a direct consequence of the inhibition of sodium influx through Nav1.6 channels.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following descriptions provide a solid foundation for experimental design.

Synthesis and Purification

3.1.1. Total Synthesis: The total synthesis of tetrodotoxin and its analogs is a complex multi-step process.[10] A concise synthesis of tetrodotoxin has been reported that yields a mixture of TTX and 4,9-anhydro-TTX in the final steps.[5] The process often involves the construction of the cyclohexane (B81311) core followed by the installation of the guanidine (B92328) and ortho-acid functionalities.[10][11] Purification of the final product mixture to separate 4,9-anhydro-TTX from TTX can be achieved using high-performance liquid chromatography (HPLC).[5]

3.1.2. Purification from Natural Sources: this compound can be isolated from the liver and other tissues of pufferfish, such as Takifugu pardalis.[12] The general procedure involves homogenization of the tissues in an acidic solution, followed by a series of extraction and chromatography steps to separate the various TTX analogs.

Caption: Workflow for obtaining this compound.

Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of 4,9-anhydroTTX on Nav channel function.[13][14][15]

Objective: To measure the inhibitory effect of 4,9-anhydroTTX on Nav1.6 currents in a heterologous expression system (e.g., HEK293 cells) or in primary neurons.

Methodology Overview:

-

Cell Preparation: Culture HEK293 cells stably expressing human Nav1.6.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.

-

Recording: Obtain a gigaseal and establish a whole-cell configuration.

-

Data Acquisition: Apply voltage protocols to elicit sodium currents in the absence (control) and presence of varying concentrations of 4,9-anhydroTTX.

-

Analysis: Measure the peak sodium current amplitude to determine the concentration-response relationship and calculate the IC₅₀ value.

Solutions:

-

External Solution (aCSF): Composition can vary, but a typical solution contains (in mM): 126 NaCl, 3 KCl, 2.5 CaCl₂, 1.3 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 20 glucose.

-

Internal Solution: A typical K-gluconate based solution contains (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, and 0.4 NaGTP.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity of 4,9-anhydroTTX to sodium channels.[3][16][17][18][19] These assays typically use [³H]-saxitoxin ([³H]-STX), a radiolabeled ligand that binds to the same site as TTX and its analogs.

Objective: To determine the binding affinity (Kᵢ) of 4,9-anhydroTTX for Nav channels in a membrane preparation.

Methodology Overview:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the target Nav channels.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-STX and varying concentrations of unlabeled 4,9-anhydroTTX.

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture to separate bound from free radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Analysis: Plot the displacement of [³H]-STX by 4,9-anhydroTTX to determine the IC₅₀, which can then be used to calculate the Kᵢ.

Caption: Experimental workflows for studying this compound.

Cryo-Electron Microscopy

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like Nav1.6 in complex with ligands such as 4,9-anhydroTTX.[8][20]

Objective: To visualize the binding site and conformational changes of Nav1.6 upon binding of 4,9-anhydroTTX.

Methodology Overview:

-

Protein Expression and Purification: Express and purify the Nav1.6 protein, often in complex with auxiliary subunits.

-

Complex Formation: Incubate the purified protein with an excess of 4,9-anhydroTTX.

-

Grid Preparation: Apply the protein-ligand complex to EM grids and plunge-freeze in liquid ethane.

-

Data Collection: Collect a large dataset of particle images using a cryo-electron microscope.

-

Image Processing and 3D Reconstruction: Process the images to reconstruct a high-resolution 3D map of the complex.

-

Model Building and Analysis: Build an atomic model into the cryo-EM map to analyze the binding interface.[8][20]

Conclusion

This compound is a vital tool for the study of Nav1.6 channels. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it indispensable for dissecting the roles of Nav1.6 in health and disease. This guide provides a foundational understanding of its chemical and pharmacological properties and outlines the key experimental approaches for its investigation. As research into Nav1.6-related pathologies, such as epilepsy and pain, continues, the importance of selective probes like this compound will undoubtedly grow.

References

- 1. Selective Blocking Effects of this compound, Purified from a Crude Mixture of Tetrodotoxin Analogues, on NaV1.6 Channels and Its Chemical Aspects [mdpi.com]

- 2. Tetrodotoxin: Chemistry, Toxicity, Source, Distribution and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. US7977074B2 - Method of biosynthesizing tetrodotoxin - Google Patents [patents.google.com]

- 5. thieme.de [thieme.de]

- 6. The voltage-gated sodium channel inhibitor, this compound, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of human NaV1.6 channel reveals Na+ selectivity and pore blockade by 4,9-anhydro-tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The TTX metabolite 4,9-anhydro-TTX is a highly specific blocker of the Na(v1.6) voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Chemical Synthesis of Tetrodoxin: An Ongoing Quest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

4,9-Anhydrotetrodotoxin: A Technical Guide to a Selective Tetrodotoxin Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,9-Anhydrotetrodotoxin (4,9-ah-TTX) is a structural analog of the potent neurotoxin, tetrodotoxin (B1210768) (TTX).[1][2] Unlike its parent compound, which is a broad-spectrum blocker of most voltage-gated sodium channels (VGSCs), this compound has garnered significant interest within the scientific community for its reported selectivity towards specific VGSC subtypes, most notably Nav1.6.[3][4][5] This unique pharmacological profile makes it a valuable molecular tool for dissecting the physiological and pathophysiological roles of individual sodium channel isoforms and a potential lead compound in the development of novel therapeutics for a range of neurological disorders.[6][7][8]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, subtype selectivity, and the experimental methodologies employed to characterize its activity.

Chemical Structure and Properties

This compound is a quinazoline (B50416) alkaloid, structurally similar to tetrodotoxin.[9] The key distinction lies in the presence of an anhydro bridge between the C4 and C9 positions, forming an ether linkage.[10] This structural modification is believed to be responsible for its altered binding affinity and selectivity for different VGSC subtypes.[4][11]

Mechanism of Action

Like tetrodotoxin, this compound exerts its physiological effects by binding to the outer pore (site 1) of voltage-gated sodium channels.[1][4] This binding event physically occludes the channel pore, thereby inhibiting the influx of sodium ions that is essential for the rising phase of an action potential.[1][12] By blocking sodium conductance, this compound effectively silences the electrical excitability of neurons and other excitable cells.[1]

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

Caption: Mechanism of this compound action on VGSCs.

Subtype Selectivity

The primary interest in this compound stems from its reported selectivity for the Nav1.6 sodium channel subtype.[3][5] Initial studies demonstrated that nanomolar concentrations of this compound were sufficient to block Nav1.6 channels, while significantly higher concentrations were required to inhibit other TTX-sensitive subtypes such as Nav1.2, Nav1.3, Nav1.4, and Nav1.7.[4][13] However, more recent research has indicated that this compound also blocks the human Nav1.1 channel at nanomolar concentrations, suggesting its selectivity may not be as pronounced as initially thought.[3][14]

Quantitative Data on Subtype Selectivity

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and tetrodotoxin for various voltage-gated sodium channel subtypes.

Table 1: IC50 Values of this compound for Various Nav Subtypes

| Nav Subtype | IC50 (nM) | Reference |

| Nav1.1 | ~46 (at 100 nM) | [3] |

| Nav1.2 | 1260 ± 121 | [4][13] |

| Nav1.3 | 341 ± 36 | [4][13] |

| Nav1.4 | 988 ± 62 | [4][13] |

| Nav1.5 | 78500 ± 11600 | [4][13] |

| Nav1.6 | 7.8 ± 2.3 | [4][13] |

| Nav1.7 | 1270 ± 251 | [4][13] |

| Nav1.8 | >30000 | [4][13] |

Table 2: Comparative IC50 Values of Tetrodotoxin for Various Nav Subtypes

| Nav Subtype | IC50 (nM) | Reference |

| Nav1.2 | 7.8 ± 1.3 | [4][13] |

| Nav1.3 | 2.8 ± 2.3 | [4][13] |

| Nav1.4 | 4.5 ± 1.0 | [4][13] |

| Nav1.5 | 1970 ± 565 | [4][13] |

| Nav1.6 | 3.8 ± 1.5 | [4][13] |

| Nav1.7 | 5.5 ± 1.4 | [4][13] |

| Nav1.8 | 1330 ± 459 | [4][13] |

Experimental Protocols

The characterization of this compound's activity relies heavily on in vitro electrophysiological and binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the ion currents flowing through the membrane of a single cell, allowing for the direct assessment of ion channel function.

Objective: To determine the inhibitory effect of this compound on specific Nav channel subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Methodology:

-

Cell Culture and Transfection: A cell line that does not endogenously express significant levels of sodium channels (e.g., HEK293) is cultured. These cells are then transiently or stably transfected with the cDNA encoding the specific human or rodent Nav channel α-subunit of interest (e.g., Nav1.1, Nav1.6).

-

Electrophysiological Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -100 mV).

-

Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium current is recorded.

-

-

Drug Application:

-

A baseline sodium current is established.

-

Solutions containing varying concentrations of this compound are perfused over the cell.

-

The reduction in the peak sodium current at each concentration is measured.

-

-

Data Analysis:

-

The percentage of current inhibition is plotted against the drug concentration.

-

A concentration-response curve is fitted to the data to determine the IC50 value.

-

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for patch-clamp analysis of 4,9-ah-TTX.

Radioligand Competition Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or channel.

Objective: To measure the affinity of this compound for sodium channels in a membrane preparation.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., from mouse or human) is homogenized and centrifuged to isolate a membrane fraction rich in sodium channels.

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the sodium channel pore (e.g., [3H]saxitoxin).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for the binding site.

-

-

Separation and Scintillation Counting:

-

The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

The amount of radioactivity on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the competing ligand (this compound).

-

This competition curve is used to calculate the Ki (inhibition constant), which is a measure of the binding affinity.

-

Applications in Research and Drug Development

The relative selectivity of this compound for Nav1.6 makes it a valuable pharmacological tool for:

-

Target Validation: Investigating the specific role of Nav1.6 in various physiological processes and disease states, such as epilepsy and multiple sclerosis.[3][6]

-

Differentiating Sodium Currents: Isolating and characterizing Nav1.6-mediated currents from the total sodium current in a neuron.[15]

-

Lead Compound for Drug Discovery: Serving as a structural template for the design of more potent and selective Nav1.6 inhibitors with therapeutic potential.[7]

Conclusion

This compound represents a significant advancement in the study of voltage-gated sodium channels. Its unique selectivity profile, particularly for the Nav1.6 subtype, provides researchers with a powerful tool to unravel the complexities of neuronal signaling and to explore new avenues for the treatment of neurological disorders. While questions remain regarding its precise selectivity, ongoing research continues to refine our understanding of this fascinating tetrodotoxin derivative and its potential applications in both basic science and medicine.

References

- 1. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 2. An Updated Review of Tetrodotoxin and Its Peculiarities [mdpi.com]

- 3. The voltage-gated sodium channel inhibitor, this compound, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. bio-techne.com [bio-techne.com]

- 6. researchgate.net [researchgate.net]

- 7. From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C11H15N3O7 | CID 107878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Marine Tetrodotoxin as a Risk for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] The TTX metabolite 4,9-anhydro-TTX is a highly specific blocker of the Na(v1.6) voltage-dependent sodium channel. | Semantic Scholar [semanticscholar.org]

- 14. The voltage-gated sodium channel inhibitor, this compound, blocks human Nav1.1 in addition to Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of 4,9-Anhydrotetrodotoxin (4,9-anh-TTX) on the voltage-gated sodium channel subtype 1.6 (Nav1.6). It synthesizes key findings from structural biology, electrophysiology, and molecular pharmacology to offer an in-depth understanding of this interaction, crucial for advancing research in neuroscience and the development of novel therapeutics.

Executive Summary

This compound, a structural analog of the potent neurotoxin tetrodotoxin (B1210768) (TTX), has emerged as a valuable pharmacological tool due to its notable selectivity for the Nav1.6 sodium channel isoform. While not entirely exclusive in its action, its preferential blockade of Nav1.6 over other TTX-sensitive channels has facilitated the investigation of Nav1.6-specific functions in neuronal excitability. This guide will dissect the molecular basis of this selectivity, the physical mechanism of channel blockade, and its influence on channel gating properties. The information presented herein is supported by quantitative data from various studies, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Pore Occlusion and Gating Modulation

The primary mechanism by which 4,9-anh-TTX exerts its inhibitory effect on Nav1.6 is through direct physical occlusion of the channel's ion-conducting pore. It is widely accepted that 4,9-anh-TTX shares a binding site with its parent compound, TTX, located in the outer vestibule of the channel.[1][2][3][4]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the human Nav1.6 channel in complex with 4,9-anh-TTX. These structural studies confirm that 4,9-anh-TTX binds within a pocket analogous to the TTX binding site, effectively plugging the pore and preventing the influx of sodium ions that is essential for action potential propagation.[2][3][4] This direct blockade is the cornerstone of its inhibitory action.

Interestingly, the interaction of 4,9-anh-TTX with Nav1.6 may extend beyond simple pore blocking. Some evidence suggests that both TTX and 4,9-anh-TTX can induce a hyperpolarizing shift in the voltage-dependence of steady-state inactivation of Nav1.6 channels.[5] This modulatory effect on channel gating is not a universal feature of TTX action on other sensitive isoforms and hints at a more nuanced allosteric interaction with the Nav1.6 channel protein.

Quantitative Analysis of this compound Activity

The potency and selectivity of 4,9-anh-TTX have been quantified across various Nav channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a key parameter in these studies.

| Nav Channel Isoform | IC50 for this compound (nM) | Reference(s) |

| Nav1.6 | 7.8 | [1][5][6][7] |

| Nav1.1 | Reported to be significantly blocked at nanomolar concentrations, similar to Nav1.6 | [6] |

| Nav1.2 | 1260 | [5][6][7] |

| Nav1.3 | 341 | [5][6][7] |

| Nav1.4 | 988 | [5][6][7] |

| Nav1.5 | 78500 | [5][7] |

| Nav1.7 | 1270 | [5][6][7] |

| Nav1.8 | >30000 | [5][7] |

Table 1: Comparative IC50 values of this compound across different voltage-gated sodium channel isoforms.

The data clearly illustrates the significantly higher potency of 4,9-anh-TTX for Nav1.6 compared to other TTX-sensitive isoforms (Nav1.2, Nav1.3, Nav1.4, Nav1.7) and the TTX-resistant isoforms (Nav1.5, Nav1.8). However, it is crucial to note its potent effect on Nav1.1, which can be a confounding factor in experimental designs where both isoforms are present.[6][8]

Detailed Experimental Protocols

The characterization of the interaction between 4,9-anh-TTX and Nav1.6 channels predominantly relies on two key experimental approaches: whole-cell patch-clamp electrophysiology and cryo-electron microscopy.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through Nav channels in the membrane of a single cell.

Objective: To determine the concentration-dependent inhibition (IC50) and effects on gating properties of 4,9-anh-TTX on specific Nav channel isoforms.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes are commonly used as heterologous expression systems. These cells are transiently or stably transfected with plasmids encoding the alpha subunit of the desired human or rodent Nav channel (e.g., hNav1.6). Co-transfection with beta subunits (e.g., β1 and β2) is often performed to ensure proper channel expression and function.

-

Electrophysiological Recording:

-

Solutions:

-

Recording Setup: An EPC-10 amplifier and PatchMaster software (or equivalent) are used for data acquisition. Borosilicate glass pipettes with a resistance of 1-3 MΩ are fabricated using a micropipette puller.

-

Procedure:

-

A giga-ohm seal is formed between the patch pipette and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

To measure peak sodium currents, depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied.

-

4,9-anh-TTX is applied to the bath solution at varying concentrations. The reduction in peak sodium current at each concentration is measured to construct a dose-response curve and calculate the IC50 value.

-

To assess effects on gating, protocols for measuring voltage-dependence of activation and steady-state inactivation are employed before and after drug application. For steady-state inactivation, a series of 500 ms (B15284909) prepulses to various potentials are followed by a test pulse to elicit sodium currents.[4]

-

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information of biological macromolecules in their near-native state.

Objective: To visualize the binding site and conformational changes of the Nav1.6 channel upon binding of 4,9-anh-TTX.

Methodology:

-

Protein Expression and Purification: The human Nav1.6 channel (often with its associated β subunits) is expressed in a suitable cell line (e.g., HEK293F cells). The protein complex is then solubilized from the cell membrane using detergents and purified via affinity chromatography.

-

Complex Formation: Purified Nav1.6 protein is incubated with an excess of 4,9-anh-TTX to ensure saturation of the binding sites.

-

Cryo-EM Grid Preparation: The protein-ligand complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

Data Collection and Processing: The vitrified grids are imaged in a transmission electron microscope. A large dataset of particle images is collected and processed using specialized software to reconstruct a high-resolution 3D map of the Nav1.6-4,9-anh-TTX complex.

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, revealing the precise interactions between 4,9-anh-TTX and the amino acid residues of the channel's outer pore.

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Molecular mechanism of Nav1.6 blockade by this compound.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Caption: Logical flow of Nav1.6 inhibition and its physiological consequence.

Conclusion and Future Directions

This compound stands as a potent and relatively selective inhibitor of the Nav1.6 voltage-gated sodium channel. Its mechanism of action is primarily through physical occlusion of the ion pore, with potential secondary effects on channel gating. The quantitative data and structural insights discussed in this guide provide a solid foundation for its use as a pharmacological tool to dissect the physiological and pathophysiological roles of Nav1.6.

Future research should aim to further elucidate the molecular determinants of its selectivity, particularly the subtle differences in the outer pore region between Nav1.6 and other Nav channel isoforms. A deeper understanding of its effects on channel gating may also reveal novel mechanisms of allosteric modulation. For drug development professionals, the structure of 4,9-anh-TTX in complex with Nav1.6 provides a valuable template for the design of even more selective and therapeutically viable Nav1.6 inhibitors for the treatment of neurological disorders such as epilepsy and chronic pain.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure of human NaV1.6 channel reveals Na+ selectivity and pore blockade by 4,9-anhydro-tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The voltage-gated sodium channel inhibitor, this compound, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

An In-depth Technical Guide to the Binding Site of 4,9-Anhydrotetrodotoxin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of 4,9-anhydrotetrodotoxin (4,9-anhydroTTX), a potent analog of tetrodotoxin (B1210768) (TTX), to voltage-gated sodium channels (NaV). Historically noted for its remarkable selectivity for the NaV1.6 isoform, 4,9-anhydroTTX serves as a critical pharmacological tool for dissecting the physiological and pathological roles of this specific channel. This document details the quantitative binding affinities across various NaV channel isoforms, outlines the key experimental methodologies used for these determinations, and presents a molecular view of the binding site based on recent cryo-electron microscopy (cryo-EM) data. The information herein is intended to support further research and development of isoform-specific NaV channel modulators.

Introduction to this compound and Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells.[1][2] The nine mammalian isoforms (NaV1.1–NaV1.9) exhibit distinct tissue distribution and biophysical properties, making them attractive targets for therapeutic intervention in a range of disorders including epilepsy, chronic pain, and cardiac arrhythmias.[3][4]

Tetrodotoxin (TTX) is a potent neurotoxin that blocks the pore of most NaV channels with high affinity. This compound is a naturally occurring analog of TTX that has garnered significant interest due to its enhanced selectivity for the NaV1.6 channel isoform.[5][6] This unique property makes it an invaluable molecular probe for investigating the specific functions of NaV1.6 in the central and peripheral nervous systems. However, recent studies have also highlighted its activity on the NaV1.1 isoform, necessitating a careful consideration of its full pharmacological profile.[1][7]

Quantitative Binding Affinity of this compound

The inhibitory potency of 4,9-anhydroTTX and its parent compound, TTX, has been quantified across a range of human and rodent NaV channel isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data clearly illustrate the significantly higher affinity of 4,9-anhydroTTX for NaV1.6 compared to other isoforms.

| NaV Isoform | This compound IC50 (nM) | Tetrodotoxin IC50 (nM) | Species | Reference |

| NaV1.1 | Significant effects at nanomolar concentrations | 1.9 | Human | [1][8] |

| NaV1.2 | 1260 ± 121 | 7.8 ± 1.3 | Rat | [6] |

| NaV1.3 | 341 ± 36 | 2.8 ± 2.3 | Rat | [6] |

| NaV1.4 | 988 ± 62 | 4.5 ± 1.0 | Rat | [6] |

| NaV1.5 | 78500 ± 11600 | 1970 ± 565 | Rat | [6] |

| NaV1.6 | 7.8 ± 2.3 | 3.8 ± 1.5 | Rat | [6] |

| NaV1.6 | 52.0 | 1.9 | Human | [8] |

| NaV1.7 | 1270 ± 251 | 5.5 ± 1.4 | Rat | [6] |

| NaV1.7 | 1340 | 16.7 | Human | [8] |

| NaV1.8 | >30000 | 1330 ± 459 | Rat | [6] |

Molecular Basis of this compound Binding and Selectivity

The binding site for TTX and its analogs is located in the outer vestibule of the NaV channel pore, formed by the P-loop regions of the four homologous domains (I-IV). Recent cryo-EM structures of human NaV1.6 in complex with 4,9-anhydroTTX (PDB ID: 8GZ2) have provided unprecedented insight into the molecular interactions that govern its binding and isoform selectivity.[8][9][10]

4,9-anhydroTTX lodges itself in the outer pore, physically occluding the ion conduction pathway. The high affinity for NaV1.6 is attributed to a unique constellation of amino acid residues in the P-loops of domains I-IV that create a complementary binding pocket. Subtle differences in the amino acid sequences of the outer vestibule among NaV channel isoforms are thought to underlie the observed selectivity.

Experimental Protocols

The characterization of 4,9-anhydroTTX's interaction with NaV channels relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in living cells.[2]

Objective: To determine the inhibitory effect of 4,9-anhydroTTX on NaV channel currents.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific NaV channel α-subunit and auxiliary β-subunits.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution (e.g., containing CsF, NaCl, EGTA, and HEPES).

-

The external solution contains physiological concentrations of ions (e.g., NaCl, KCl, MgCl2, CaCl2, and HEPES).

-

Cells are held at a holding potential of -80 mV.

-

NaV currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).

-

-

Drug Application: 4,9-anhydroTTX is applied to the bath solution at varying concentrations.

-

Data Analysis: The peak inward Na+ current is measured before and after drug application to determine the concentration-response curve and calculate the IC50 value.

Radioligand Binding Assay

This biochemical assay measures the binding of a radiolabeled ligand to its receptor.[11]

Objective: To determine the binding affinity (Ki) of 4,9-anhydroTTX to NaV channels in a competitive binding format.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the NaV channel of interest.

-

Competitive Binding:

-

A constant concentration of a radiolabeled ligand that binds to the same site as 4,9-anhydroTTX (e.g., [3H]-saxitoxin) is used.

-

Increasing concentrations of unlabeled 4,9-anhydroTTX are added to compete for binding to the receptor.

-

-

Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered to separate bound from free radioligand.

-

Scintillation Counting: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the DNA sequence of the NaV channel to identify key amino acid residues involved in toxin binding.[12][13]

Objective: To identify amino acid residues in the NaV channel pore that are critical for 4,9-anhydroTTX binding.

Methodology:

-

Primer Design: Mutagenic primers containing the desired nucleotide change are designed.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the wild-type NaV channel cDNA as a template.

-

Template Digestion: The parental, non-mutated DNA template is digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing.

-

Functional Analysis: The mutated channel is expressed in a suitable system (e.g., HEK293 cells) and its sensitivity to 4,9-anhydroTTX is assessed using whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

This compound remains a cornerstone pharmacological tool for the study of NaV1.6. Its high affinity and selectivity, underpinned by specific molecular interactions within the channel's outer vestibule, allow for the precise dissection of NaV1.6 function. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the role of NaV1.6 in health and disease. Future research, leveraging the structural and functional data presented, will be crucial for the development of next-generation NaV channel modulators with improved isoform selectivity and therapeutic potential. The continued exploration of the subtle structural differences among NaV channel isoforms will undoubtedly pave the way for novel treatments for a variety of neurological and cardiovascular disorders.

References

- 1. The voltage-gated sodium channel inhibitor, this compound, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Channelpedia - Nav [channelpedia.epfl.ch]

- 4. Comparative structural analysis of human Nav1.1 and Nav1.5 reveals mutational hotspots for sodium channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The voltage-gated sodium channel inhibitor, this compound, blocks human Nav1.1 in addition to Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of human NaV1.6 channel reveals Na+ selectivity and pore blockade by 4,9-anhydro-tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. 8gz2 - Cryo-EM structure of human NaV1.6/beta1/beta2-4,9-anhydro-tetrodotoxin - Summary - Protein Data Bank Japan [pdbj.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. static.igem.org [static.igem.org]

- 13. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 4,9-Anhydrotetrodotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,9-Anhydrotetrodotoxin (4,9-anhydroTTX) is a structural analog of the potent neurotoxin tetrodotoxin (B1210768) (TTX).[1][2] It acts as a blocker of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells.[3][4] Initially reported as a highly selective inhibitor of the Nav1.6 sodium channel subtype, 4,9-anhydroTTX has been utilized as a pharmacological tool to investigate the specific roles of this channel in various physiological and pathophysiological processes.[1][5][6][7] However, recent evidence suggests that its selectivity profile is more complex, with significant blocking effects also observed on the Nav1.1 subtype.[3][8] This guide provides a comprehensive overview of the pharmacological profile of 4,9-anhydroTTX, including its mechanism of action, quantitative potency data, detailed experimental protocols for its characterization, and a discussion of its selectivity.

Mechanism of Action

Similar to its parent compound, tetrodotoxin, 4,9-anhydroTTX exerts its inhibitory effect by binding to the outer pore (site 1) of the alpha subunit of voltage-gated sodium channels.[1][4] This binding physically occludes the channel pore, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1][4] The interaction is thought to involve the guanidinium (B1211019) group of the toxin and key amino acid residues within the pore region of the sodium channel.[5]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Quantitative Pharmacological Data

The inhibitory potency of 4,9-anhydroTTX has been quantified across various sodium channel subtypes, primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note the variability in reported IC50 values, which may be attributed to different experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines) and conditions.

| Sodium Channel Subtype | IC50 (nM) | Reference |

| Nav1.1 | Significant blockade at nanomolar concentrations | [3][8] |

| Nav1.2 | 1260 | [5][6] |

| Nav1.3 | 341 | [5][6] |

| Nav1.4 | 988 | [5][6] |

| Nav1.5 | 78500 | [5][6] |

| Nav1.6 | 7.8 - 294 | [3][5][6][9] |

| Nav1.7 | 1270 | [5][6] |

| Nav1.8 | >30000 | [5][6] |

Selectivity Profile

4,9-anhydroTTX was initially lauded for its high selectivity for the Nav1.6 channel, with IC50 values reported to be 40- to 160-fold lower than for other TTX-sensitive isoforms.[1] This apparent selectivity made it a valuable tool for dissecting the physiological roles of Nav1.6. However, a study by Denomme et al. (2020) demonstrated that 4,9-anhydroTTX also blocks human Nav1.1 channels with significant potency in the nanomolar range.[3][8] This finding urges caution in the interpretation of studies that have relied on 4,9-anhydroTTX as a specific Nav1.6 blocker, particularly in tissues where Nav1.1 is also expressed.

Experimental Protocols

The pharmacological characterization of 4,9-anhydroTTX has predominantly involved two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a pharmacological agent.

Objective: To determine the inhibitory effect of 4,9-anhydroTTX on specific voltage-gated sodium channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or Xenopus laevis oocytes are heterologously expressing the desired human Nav channel α-subunit (e.g., Nav1.1, Nav1.6).

-

Electrophysiological Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

Borosilicate glass pipettes with a specific resistance are filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.2).

-

The external solution typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES, pH adjusted to 7.4.

-

Cells are voltage-clamped at a holding potential (e.g., -120 mV).

-

Sodium currents are elicited by depolarizing voltage steps.

-

-

Drug Application: 4,9-anhydroTTX is applied to the cells via a perfusion system at various concentrations.

-

Data Analysis: The peak sodium current is measured before and after drug application to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for determining the IC50 of 4,9-anhydroTTX using whole-cell patch-clamp.

Radioligand Competition Binding Assay

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 4,9-anhydroTTX for voltage-gated sodium channels in a membrane preparation.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., human or mouse cortex) is homogenized and centrifuged to isolate a membrane fraction rich in sodium channels.

-

Binding Reaction:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled sodium channel blocker, such as [³H]-saxitoxin ([³H]-STX).

-

Increasing concentrations of unlabeled 4,9-anhydroTTX are added to compete with the radiolabeled ligand for binding to the sodium channels.

-

-

Separation and Scintillation Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The amount of specific binding of the radioligand is determined at each concentration of 4,9-anhydroTTX. The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for determining the binding affinity of 4,9-anhydroTTX via a competition binding assay.

Conclusion

This compound is a valuable pharmacological tool for the study of voltage-gated sodium channels. While it exhibits a notable potency for the Nav1.6 subtype, its significant activity at Nav1.1 channels necessitates careful experimental design and interpretation of results. The detailed protocols and quantitative data presented in this guide are intended to aid researchers in the effective and informed use of this compound in their investigations of sodium channel function and pharmacology.

References

- 1. Selective Blocking Effects of this compound, Purified from a Crude Mixture of Tetrodotoxin Analogues, on NaV1.6 Channels and Its Chemical Aspects [mdpi.com]

- 2. usbio.net [usbio.net]

- 3. The voltage-gated sodium channel inhibitor, this compound, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrodotoxin - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. rndsystems.com [rndsystems.com]

- 7. [PDF] The TTX metabolite 4,9-anhydro-TTX is a highly specific blocker of the Na(v1.6) voltage-dependent sodium channel. | Semantic Scholar [semanticscholar.org]

- 8. The voltage-gated sodium channel inhibitor, this compound, blocks human Nav1.1 in addition to Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Toxicological Analysis of Tetrodotoxin and its Analogue, 4,9-Anhydrotetrodotoxin

Abstract

Tetrodotoxin (TTX) is a formidable neurotoxin renowned for its potent and selective blockade of voltage-gated sodium channels (VGSCs), leading to severe and often fatal paralysis.[1][2] Its structural analogue, 4,9-Anhydrotetrodotoxin (4,9-anhydroTTX), while sharing the same fundamental mechanism of action, exhibits a markedly different toxicological profile.[3] This technical guide provides an in-depth comparison of the toxicological properties of TTX and 4,9-anhydroTTX, tailored for researchers, scientists, and drug development professionals. We present a comprehensive analysis of their respective potencies across various VGSC subtypes, in vivo lethality data, and detailed experimental methodologies. The primary distinction lies in their selectivity; whereas TTX is a broad-spectrum blocker of TTX-sensitive sodium channels, 4,9-anhydroTTX demonstrates remarkable selectivity for the Nav1.6 subtype, rendering it a valuable pharmacological tool.[4] This document summarizes quantitative data in comparative tables and visualizes key concepts and workflows using Graphviz diagrams to facilitate a clear understanding of their divergent toxicological characteristics.

Introduction

Tetrodotoxin (TTX) is a small-molecule, heat-stable neurotoxin found in a wide range of marine and terrestrial animals, most famously in pufferfish of the order Tetraodontiformes.[2][5] The toxin is not produced by these animals directly but is believed to originate from symbiotic bacteria.[2] Its high toxicity, with lethal doses for humans estimated in the low milligram range, is a significant public health concern, particularly in regions where pufferfish is a culinary delicacy.[6][7]

This compound (4,9-anhydroTTX) is a naturally occurring analogue and metabolite of TTX.[4][8] Structurally, it is characterized by an ether linkage between carbons 4 and 9.[9] This modification significantly alters its toxicological properties. In acidic aqueous solutions, TTX, 4,9-anhydroTTX, and another analogue, 4-epiTTX, can exist in a state of chemical equilibrium, a factor that can complicate precise pharmacological analyses.[3][10] This guide aims to delineate the toxicological differences between these two compounds, focusing on their mechanism, potency, and the experimental protocols used for their characterization.

Mechanism of Action

General Mechanism: Voltage-Gated Sodium Channel Blockade

Both TTX and 4,9-anhydroTTX exert their toxic effects by physically occluding the outer pore of voltage-gated sodium channels.[3][11] The positively charged guanidinium (B1211019) group, a key feature of both molecules, interacts with negatively charged carboxylate groups within the channel's P-loop at neurotoxin receptor site 1.[1][11] This high-affinity binding blocks the influx of sodium ions, which is essential for the rising phase of an action potential.[2][12] The subsequent inhibition of action potential generation and propagation in excitable tissues, such as nerve and muscle cells, leads to the characteristic symptoms of poisoning: muscle paralysis and sensory blockade.[11][13]

Subtype Selectivity: The Critical Divergence

The most significant toxicological difference between TTX and 4,9-anhydroTTX is their selectivity for various VGSC subtypes.

-

Tetrodotoxin (TTX): Is a potent but relatively non-selective blocker of most TTX-sensitive (TTX-s) sodium channels, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7, with IC50 values in the low nanomolar range.[4] It is significantly less effective against TTX-resistant (TTX-r) channels like Nav1.5 (cardiac) and Nav1.8 (peripheral nerves).[4]

-

This compound: Exhibits a unique profile. While it is generally 40 to over 200 times less potent than TTX on most TTX-s channels, it retains high potency against the Nav1.6 channel, with an IC50 value comparable to that of TTX.[4][9] This makes 4,9-anhydroTTX a highly selective pharmacological tool for isolating and studying the function of Nav1.6 channels.[3][8] However, recent studies have indicated that it also blocks Nav1.1 at similar nanomolar concentrations, which may complicate its use as a perfectly specific Nav1.6 inhibitor in complex systems like human brain networks.[10]

Quantitative Toxicological Data

The differing selectivity profiles of the two toxins are clearly reflected in their half-maximal inhibitory concentrations (IC50) against various sodium channel subtypes and their in vivo lethal doses (LD50).

| Sodium Channel Subtype | TTX IC50 (nM) | 4,9-AnhydroTTX IC50 (nM) | Potency Ratio (TTX vs. AnhydroTTX) |

| Nav1.1 | Potent Blockade | Significant Blockade at nM concentrations[10] | ~1 |

| Nav1.2 | 7.8 ± 1.3[4] | 1260 ± 121[4] | ~162x more potent |

| Nav1.3 | 2.8 ± 2.3[4] | 341 ± 36[4] | ~122x more potent |

| Nav1.4 | 4.5 ± 1.0[4] | 988 ± 62[4] | ~220x more potent |

| Nav1.5 (TTX-r) | 1970 ± 565[4] | 78,500 ± 11,600[4] | ~40x more potent |

| Nav1.6 | 3.8 ± 1.5[4] | 7.8 ± 2.3[4] | ~0.5x (Similar Potency) |

| Nav1.7 | 5.5 ± 1.4[4] | 1270 ± 251[4] | ~231x more potent |

| Nav1.8 (TTX-r) | 1330 ± 459[4] | >30,000[4] | >22x more potent |

| Toxin | Animal Model | Route of Administration | LD50 Value |

| Tetrodotoxin | Mouse | Oral | 334 µg/kg[12][14] |

| Mouse | Intraperitoneal (IP) | 10.7 µg/kg[15] | |

| Mouse | Intravenous (IV) | ~8 µg/kg[14] | |

| This compound | Mouse | Intravenous (IV) | >100x that of TTX[9] |

Toxicological Effects and Clinical Manifestations

The physiological consequences of VGSC blockade by either toxin are dose-dependent and severe.[13] Initial symptoms of TTX poisoning typically appear within 30 minutes of ingestion and include perioral numbness and tingling (paresthesia).[2][11] These sensations spread to the extremities and are followed by headache, nausea, vomiting, motor dysfunction, and muscle weakness.[13][16] In severe cases, progressive paralysis affects the respiratory muscles, including the diaphragm, leading to respiratory failure, which is the primary cause of death.[11][13] Cardiovascular effects such as hypotension and cardiac arrhythmias can also occur.[13]

While the symptoms of 4,9-anhydroTTX poisoning are qualitatively similar to those of TTX, its significantly lower overall in vivo toxicity means that a much higher dose is required to produce these effects.[9]

Key Experimental Methodologies

The characterization of these toxins relies on a suite of sophisticated experimental protocols.

In Vitro Potency Assessment: Whole-Cell Patch Clamp

This electrophysiological technique is the gold standard for determining the potency and selectivity of channel-blocking agents.

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used as they do not endogenously express VGSCs. These cells are transiently or stably transfected with cDNA encoding a specific human sodium channel α-subunit (e.g., hNav1.6).[10]

-

Protocol:

-

Transfected cells are cultured and prepared for recording.

-

A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal").

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

A voltage protocol is applied to the cell to elicit sodium currents (I_Na), which are measured by sensitive amplifiers.

-

A baseline current is established, after which solutions containing increasing concentrations of the toxin (TTX or 4,9-anhydroTTX) are perfused over the cell.

-

The reduction in peak sodium current is recorded at each concentration.

-

-

Data Analysis: The percentage of current inhibition is plotted against the logarithm of the toxin concentration. A dose-response curve is fitted to the data to calculate the IC50 value.

Cell-Based Toxicity Assay (Neuro-2a Assay)

This method provides a higher-throughput alternative to electrophysiology for assessing overall sodium channel-blocking activity.

-

Cell Line: Mouse neuroblastoma cells (Neuro-2a), which endogenously express TTX-sensitive VGSCs.[17][18]

-

Protocol:

-

Neuro-2a cells are seeded in 96-well plates and cultured.

-

The cells are exposed to a combination of ouabain (B1677812) (a Na+/K+-ATPase inhibitor) and veratridine (B1662332) (a VGSC activator), collectively referred to as O/V. This combination causes a massive influx of sodium, leading to cell death.[18]

-

In parallel wells, cells are pre-incubated with varying concentrations of the test toxin (TTX or its analogues) before the addition of O/V.

-

The toxin blocks the sodium channels, protecting the cells from the O/V-induced toxicity in a concentration-dependent manner.

-

After a set incubation period, cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

-

Data Analysis: The results are used to determine the concentration of toxin that provides 50% protection (EC50), which correlates with its blocking potency.

In Vivo Lethality Studies (Mouse Bioassay)

The mouse bioassay is the traditional method for quantifying the total toxicity of a sample containing TTX and its analogues.

-

Animal Model: Standardized mouse strains (e.g., ICR mice) are used.[19]

-

Protocol:

-

The toxin is dissolved in a suitable buffer.

-

Groups of mice are administered precise doses of the toxin via a defined route, typically intraperitoneal (IP) injection for regulatory purposes.[15]

-

The animals are observed for a specific period (e.g., 30 minutes to 24 hours), and symptoms and time of death are recorded.[7][19]

-

-